Scaffold Differentiation: Chromone Core vs. Chromane Core in RORγt Inverse Agonist Activity
This compound features a 4H-chromen-4-one (chromone) core, which is structurally distinct from the 2,2-dimethylchromane core found in potent RORγt inverse agonists like BDBM50414478 [1]. While BDBM50414478 achieves an IC50 of 6 nM in RORγt LBD displacement and 39 nM in a Jurkat cell reporter assay, the chromone scaffold of the target compound presents a planar, conjugated system that may alter the binding mode and pharmacological profile compared to the saturated chromane. This core difference is critical for projects targeting transcription factor modulation versus other mechanisms.
| Evidence Dimension | RORγt binding and cellular activity |
|---|---|
| Target Compound Data | No direct RORγt data available; chromone core suggests potential alternative binding profile. |
| Comparator Or Baseline | BDBM50414478 (chromane-6-sulfonamide): IC50 = 6 nM (LBD displacement), 39 nM (Jurkat cell reporter assay). |
| Quantified Difference | Not directly comparable; scaffold difference suggests distinct biological fingerprint. |
| Conditions | In vitro binding and cell-based assays as reported in J. Med. Chem. 2021 for comparator. |
Why This Matters
A chromone core offers different electronic and steric properties compared to a chromane, which can be decisive when selecting a chemical tool for probing a specific biological hypothesis.
- [1] Chen, L. et al. Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. J. Med. Chem. 2021, 64, 16106-16131. View Source
